molecular formula C12H24O2 B8590403 (2S-trans)-3-Nonyloxirane Methanol

(2S-trans)-3-Nonyloxirane Methanol

Cat. No.: B8590403
M. Wt: 200.32 g/mol
InChI Key: WFHRKQDHNGOVPA-RYUDHWBXSA-N
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Description

(2S-trans)-3-Nonyloxirane Methanol is an epoxide-containing compound characterized by a trans-configuration at the 2S and 3S stereocenters, with a nonyl (C₉H₁₉) substituent at the oxirane ring’s 3-position and a hydroxymethyl (-CH₂OH) group at the 2-position. This structural motif confers unique reactivity, particularly in ring-opening reactions, which are critical in synthetic chemistry for producing polyols, surfactants, or chiral intermediates . Its synthesis typically involves epoxidation of allylic alcohols using catalysts such as titanium(III) complexes, which ensure stereoselectivity and regioselectivity .

Properties

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

[(2S,3S)-3-nonyloxiran-2-yl]methanol

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-11-12(10-13)14-11/h11-13H,2-10H2,1H3/t11-,12-/m0/s1

InChI Key

WFHRKQDHNGOVPA-RYUDHWBXSA-N

Isomeric SMILES

CCCCCCCCC[C@H]1[C@@H](O1)CO

Canonical SMILES

CCCCCCCCCC1C(O1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of oxirane methanol derivatives, whose properties and applications vary significantly with substituent groups. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2S-trans)-3-Nonyloxirane Methanol Nonyl (C₉H₁₉) C₁₂H₂₂O₂ 198.30 High lipophilicity; used in chiral synthesis
(±)-((2S,3S)-3-Butyloxiran-2-yl)methanol Butyl (C₄H₉) C₇H₁₂O₂ 128.17 Intermediate for surfactants; moderate solubility
(±)-((2S,3S)-3-Phenyloxiran-2-yl)methanol Phenyl (C₆H₅) C₉H₁₀O₂ 150.18 Enhanced ring stability; aromatic interactions
(2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane Decyl (C₁₀H₂₁), 5-methylhexyl C₁₉H₃₆O 280.49 Hydrophobic; potential for lipid-based drug delivery
(-)-(2S,3S)-2,3-Epoxy-3-cyclohexyl-1-propanol Cyclohexyl (C₆H₁₁) C₉H₁₆O₂ 156.22 Rigid cyclic substituent; stereoselective catalysis

Key Findings :

Substituent Effects: Alkyl Chains (Nonyl, Butyl, Decyl): Longer alkyl chains (e.g., nonyl, decyl) increase lipophilicity, making these compounds suitable for lipid-based applications . Shorter chains (e.g., butyl) enhance solubility in polar solvents . Aromatic Groups (Phenyl, Cyclohexyl): Introduce steric bulk and electronic effects. For example, phenyl groups stabilize the oxirane ring via resonance, while cyclohexyl groups add rigidity, influencing stereochemical outcomes in catalysis .

Synthetic Utility: Titanium(III)-catalyzed epoxidation (used for (±)-3-butyl and phenyl derivatives) achieves >90% stereoselectivity, but nonyl-substituted variants require optimized conditions to prevent side reactions . Cyclohexyl derivatives (e.g., (-)-(2S,3S)-2,3-Epoxy-3-cyclohexyl-1-propanol) are synthesized via Sharpless epoxidation, emphasizing enantiomeric purity for pharmaceutical intermediates .

Applications: Surfactants: Butyl and nonyl derivatives are precursors for nonionic surfactants due to their amphiphilic nature . Drug Delivery: Decyl-substituted oxiranes (e.g., (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane) form stable micelles in aqueous media . Chiral Synthesis: Phenyl and cyclohexyl variants serve as chiral auxiliaries in asymmetric synthesis .

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